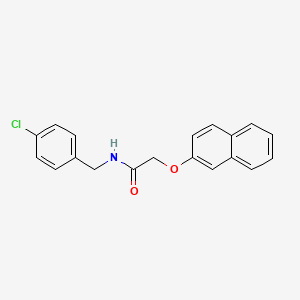
N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide, also known as SCA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have antiviral activity against HIV-1, the virus that causes AIDS. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and antiviral activities, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide is its potent biological activity, which makes it an attractive candidate for drug development. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer, viral infections, and neurodegenerative diseases.
In conclusion, this compound, or this compound, is a promising compound with a wide range of potential therapeutic applications. Its potent biological activity, ease of synthesis, and diverse biochemical and physiological effects make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 4-chloro-N-(3-methylphenyl)benzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and results in the formation of this compound as a white solid with a high yield.
Eigenschaften
IUPAC Name |
4-chloro-N-(3-methylphenyl)-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-3-11-18(15-6-4-5-13(2)12-15)21(19,20)16-9-7-14(17)8-10-16/h3-10,12H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLMRHRXXXWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC=C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)



![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)
![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)

![N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5886209.png)
